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Compound of Interest

Compound Name: Desmethylastemizole

Cat. No.: B192726

An In-depth Review of the Molecular Profile, Pharmacological Activity, and Analytical
Methodologies for the Primary Active Metabolite of Astemizole.

Introduction

Desmethylastemizole is the principal and pharmacologically active metabolite of astemizole, a
second-generation antihistamine that was withdrawn from the market due to concerns of
cardiac-related side effects.[1] As the primary mediator of both the therapeutic and adverse
effects of the parent drug, a thorough understanding of Desmethylastemizole's molecular
characteristics, mechanism of action, and pharmacokinetic profile is critical for researchers in
the fields of pharmacology, toxicology, and drug development. This document provides a
comprehensive technical overview of Desmethylastemizole, consolidating its physicochemical
properties, pharmacological actions, and relevant experimental protocols.

Molecular and Physicochemical Properties

Desmethylastemizole, also known as O-Desmethyl Astemizole, is a benzimidazole derivative.
[2] Its core structure is essential for its biological activity. A summary of its key identifiers and
physicochemical properties is presented below.

Chemical Identifiers
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Identifier Value Reference
4-[2-[4-[[1-[(4-
fluorophenyl)methyllbenzimida
IUPAC Name P )_/) ) y?_ [3]
zol-2-yllamino]piperidin-1-
yllethyllphenol
CAS Number 73736-50-2 [3]
Molecular Formula C27H20FN4O [3]

Synonyms

O-Desmethylastemizole, O-
Demethylastemizole, R 44271

Physicochemical Data

Quantitative physicochemical data for Desmethylastemizole is crucial for formulation

development and pharmacokinetic modeling. The following table summarizes key computed

and available experimental properties.
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Property Value Data Type Reference
Molecular Weight 444.54 g/mol Experimental
Monoisotopic Mass 444.23254 Da Computed
logP (Octanol-Water
B o 5.6 Computed
Partition Coefficient)
Topological Polar
polod 53.3 A2 Computed
Surface Area (TPSA)
pKa (most basic) 8.5 (Predicted) Computed N/A
Data not readily
available. The parent
Solubility drug, astemizole, is N/A
soluble in DMSO and
ethanol.
] ] Data not readily
Melting Point N/A N/A

available.

Pharmacology and Mechanism of Action

Desmethylastemizole is an antagonist of the histamine H1 receptor, which accounts for its
antihistaminic properties. However, its most significant pharmacological effect from a drug
safety perspective is its potent blockade of the human Ether-a-go-go-Related Gene (hERG)
potassium channel.

hERG Channel Blockade

The hERG channel is critical for cardiac repolarization. Inhibition of this channel by
Desmethylastemizole delays the repolarization of the cardiac action potential, leading to QT
interval prolongation on an electrocardiogram. This effect increases the risk of life-threatening
cardiac arrhythmias, specifically Torsades de Pointes (TdP). Experimental studies have shown
that Desmethylastemizole and its parent drug, astemizole, are equipotent in their ability to
block hERG channels, with a half-maximal inhibitory concentration (ICso) of approximately 1.0
nM and 0.9 nM, respectively.
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Pharmacokinetics

Following oral administration, astemizole is rapidly and extensively metabolized to
Desmethylastemizole. This metabolite has a very long elimination half-life, ranging from 9 to
13 days. Consequently, upon chronic administration, the steady-state serum concentration of
Desmethylastemizole far exceeds that of the parent drug, making it the primary compound
responsible for the observed clinical effects and cardiotoxicity.

Signaling and Metabolic Pathways
Metabolism of Astemizole

Astemizole undergoes O-demethylation to form its active metabolite, Desmethylastemizole.
This metabolic conversion is a critical step in its bioactivation. While CYP3A4 plays a minor
role, other cytochrome P450 isozymes are primarily responsible for this reaction.

Cytochrome P450 Enzymes
(e.g., CYP2D6)

-l

O-demethylation
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Metabolic conversion of Astemizole to Desmethylastemizole.

Mechanism of hERG Blockade and Cardiotoxicity

The blockade of the hERG potassium channel by Desmethylastemizole directly impacts the
electrophysiology of cardiomyocytes.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b192726?utm_src=pdf-body
https://www.benchchem.com/product/b192726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Desmethylastemizole

Blockade

Cardiomyoci'te Membrane

hERG (IKr)
Potassium Channel

K+ Efflux

Action Potential
Repolarization

QT Interval
Prolongation

1
:Increased Risk

\d

Torsades de Pointes
(Arrhythmia)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Astemizole/
Desmethylastemizole?

NPC1 Protein Inhibition

Cholesterol
Trafficking

Required for ! -
- I Inactivation
lysosomal localization /
/

7
7
7

mTOR Signaling

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

>

\
Achieve Whole-Cell
Patch-Clamp Configuration

\

Apply Voltage Protocol
(Activate and Measure Tail Current)

y

/
Record Baseline Current

Y

Apply Desmethylastemizole
(Increasing Concentrations)

Y

Record Current at Each
Concentration

-

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Desmethylastemizole: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192726#desmethylastemizole-molecular-formula-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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